molecular formula C25H38N4O5 B14167716 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin CAS No. 98402-17-6

1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin

Cat. No.: B14167716
CAS No.: 98402-17-6
M. Wt: 474.6 g/mol
InChI Key: KNCJPWUQIYTCDU-UHFFFAOYSA-N
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Description

1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydantoin Core: The initial step involves the formation of the hydantoin core through the reaction of an appropriate amine with glyoxylic acid or its derivatives.

    Introduction of the Morpholinomethyl Groups: The morpholinomethyl groups are introduced via a Mannich reaction, where formaldehyde and morpholine are reacted with the hydantoin core.

    Attachment of the Isopentyloxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted hydantoin derivatives.

Scientific Research Applications

1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its antifungal activity may be attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is unique due to the presence of the isopentyloxyphenyl group, which imparts specific chemical properties and potential applications not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

98402-17-6

Molecular Formula

C25H38N4O5

Molecular Weight

474.6 g/mol

IUPAC Name

5-methyl-5-[4-(3-methylbutoxy)phenyl]-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C25H38N4O5/c1-20(2)8-13-34-22-6-4-21(5-7-22)25(3)23(30)28(18-26-9-14-32-15-10-26)24(31)29(25)19-27-11-16-33-17-12-27/h4-7,20H,8-19H2,1-3H3

InChI Key

KNCJPWUQIYTCDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CN3CCOCC3)CN4CCOCC4)C

Origin of Product

United States

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